molecular formula C10H5FN2 B1330782 ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile CAS No. 2972-71-6

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Cat. No. B1330782
CAS RN: 2972-71-6
M. Wt: 172.16 g/mol
InChI Key: MLRZOABCXQDAOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved from Malononitrile and 3-Fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile consists of a fluorine-substituted phenyl ring linked to two carbonitrile groups.


Physical And Chemical Properties Analysis

The molecular formula of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is C10H5FN2. It has a molecular weight of 172.16 . The predicted boiling point is 293.4±25.0 C at 760 mmHg, and the predicted flash point is 131.2±23.2 C . The refractive index is predicted to be 1.590 .

Scientific Research Applications

  • Flame Inhibition : The study by L’espérance, Williams, & Fleming (1999) investigated the effects of fluoromethanes, including compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, on premixed methane/oxygen flames. Their research revealed insights into how different fluorocarbon compounds impact flame structures (L’espérance, Williams, & Fleming, 1999).

  • Methane Oxidation : Nizova, Süss-Fink, & Shul’pin (1997) explored the oxidation of methane to methyl hydroperoxide and other oxygenates, a process relevant to compounds structurally similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (Nizova, Süss-Fink, & Shul’pin, 1997).

  • Catalysis and Chemical Synthesis : In a study by Akita et al. (1997), the synthesis and reactivity of labile acetonitrile adducts of diruthenium bis(μ-methylene) species were investigated. This research highlights the role of methylene compounds in advanced chemical synthesis (Akita et al., 1997).

  • Methane Conversion : The research by Guo et al. (2014) on the nonoxidative conversion of methane to ethylene and aromatics shows the potential application of methylene compounds in energy-efficient methane conversion processes (Guo et al., 2014).

properties

IUPAC Name

2-[(3-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRZOABCXQDAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327223
Record name NSC637332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

CAS RN

2972-71-6
Record name NSC637332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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